molecular formula C17H23ClN2O2 B15113074 2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B15113074
M. Wt: 322.8 g/mol
InChI Key: LFUXKUWSFKCSGO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound with a complex structure It features a chlorophenyl group, an oxolan ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Attachment of the Oxolan Ring: The oxolan ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-[4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl]ethan-1-one: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.

    2-(2-Chlorophenyl)-1-[4-(pyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one: Contains a pyrrolidine ring instead of an oxolan ring.

Uniqueness

The presence of the oxolan ring in 2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C17H23ClN2O2/c18-16-5-2-1-4-14(16)12-17(21)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,15H,3,6-13H2

InChI Key

LFUXKUWSFKCSGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=CC=C2Cl)C3CCOC3

Origin of Product

United States

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